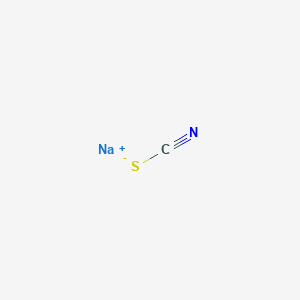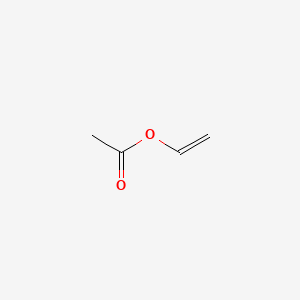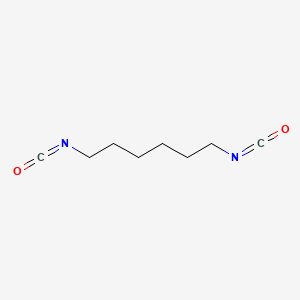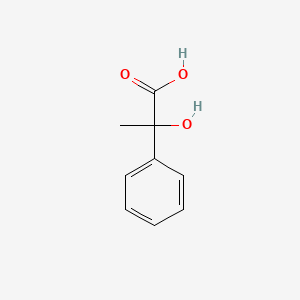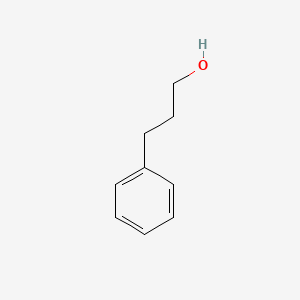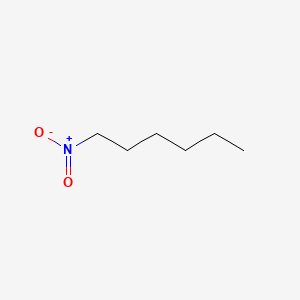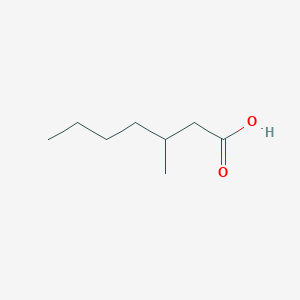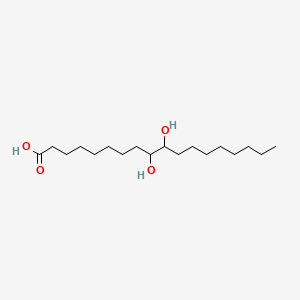
9,10-Dihydroxystearic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has a molecular formula of C18H36O4 and an average mass of 316.476 Da . It is known to improve glucose tolerance and insulin sensitivity in KKAy mice .
Synthesis Analysis
DHSA can be synthesized from oleic acid . There are studies that have explored the synthesis of DHSA ethoxylate and the single-step synthesis of DHSA from epoxidized oleic acid .Molecular Structure Analysis
The molecular structure of DHSA is characterized by the presence of two hydroxyl groups and one carboxyl group . The exact mass of DHSA is 316.261353 Da .Chemical Reactions Analysis
The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This process facilitates the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles .Physical And Chemical Properties Analysis
DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a melting point of 92-94ºC . Its flash point is 259.2±19.7 °C .Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 9,10-Dihydroxystearic acid can be achieved through the oxidation of stearic acid using a suitable oxidizing agent.", "Starting Materials": [ "Stearic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. sulfuric acid, acetic acid, or water)" ], "Reaction": [ "Dissolve stearic acid in the chosen solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 50-70°C) for a specific time period (e.g. 2-4 hours)", "Monitor the progress of the reaction using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water and extract the product using a suitable organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR, IR, and other suitable analytical techniques" ] } | |
| 93923-70-7 | |
Molekularformel |
C10H20O2S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
2-octylsulfanylacetic acid |
InChI |
InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZAUNEXPULNQGCU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCCSCC(=O)O |
Verwandte CAS-Nummern |
20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




